![molecular formula C13H21N3O B2658910 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2415586-26-2](/img/structure/B2658910.png)
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-63533054 and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is not fully understood. However, it is believed that this compound acts as an antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning, memory, and inflammation. By blocking this receptor, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine may have potential therapeutic effects in various diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is its potential therapeutic effects in various diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the low yield of the compound obtained through the synthesis methods.
Future Directions
There are several future directions for the study of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine. One direction is to further investigate its mechanism of action and its potential therapeutic effects in various diseases. Another direction is to develop more efficient synthesis methods to increase the yield of the compound. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could be explored in future studies.
In conclusion, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases.
Synthesis Methods
The synthesis of 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been achieved using various methods. One of the methods involves the reaction of 4-bromomethylpyrimidine with 1-isopropylpiperidine in the presence of a base. Another method involves the reaction of 4-chloromethylpyrimidine with 1-isopropyl-4-piperidinol in the presence of a base. The yield of the compound obtained through these methods is around 50-70%.
Scientific Research Applications
2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been studied for its potential applications in various fields such as neuroscience, oncology, and inflammation. In neuroscience, this compound has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In oncology, 2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine has been studied for its potential use in the treatment of cancer. Inflammation is another area where this compound has been studied for its anti-inflammatory properties.
properties
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11(2)16-8-4-12(5-9-16)10-17-13-14-6-3-7-15-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIPFVXCLIANAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Propan-2-yl)piperidin-4-yl]methoxy}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

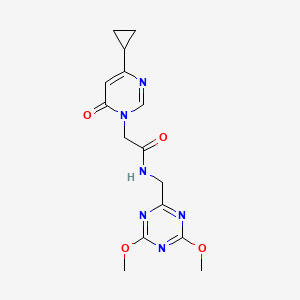
![(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2658828.png)
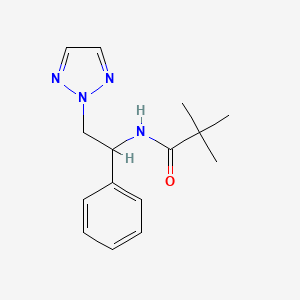
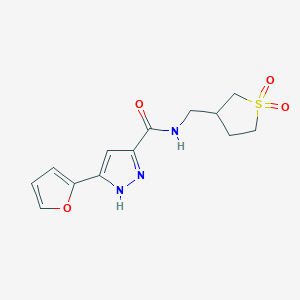
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)
![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)
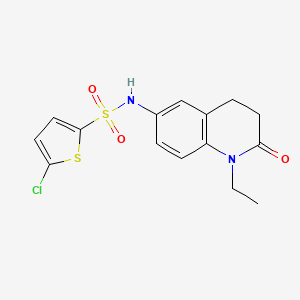
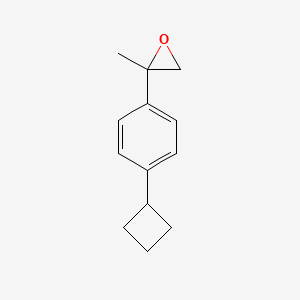
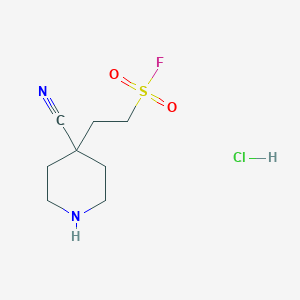
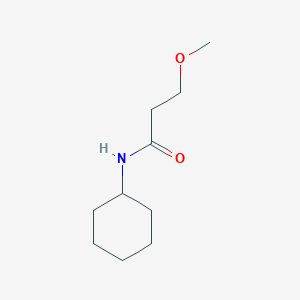
![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
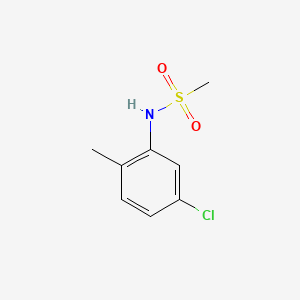
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)